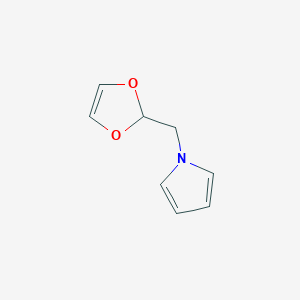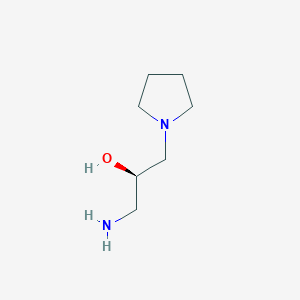![molecular formula C10H10N2O2 B12853876 5'-Nitrospiro[cyclopropane-1,3'-indoline]](/img/structure/B12853876.png)
5'-Nitrospiro[cyclopropane-1,3'-indoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Nitrospiro[cyclopropane-1,3’-indoline]: is a spirocyclic compound that features a unique structural motif where a cyclopropane ring is fused to an indoline coreSpirocyclic compounds like this one are of significant interest in medicinal chemistry and materials science due to their rigid and three-dimensional structures, which can impart unique biological activities and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Nitrospiro[cyclopropane-1,3’-indoline] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes, followed by functional group transformations to introduce the nitro group . Another approach involves the radical cyclization of o-alkenylthioanilides, which can be further modified to introduce the nitro functionality .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5’-Nitrospiro[cyclopropane-1,3’-indoline] can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products:
Reduction: 5’-Aminospiro[cyclopropane-1,3’-indoline].
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5’-Nitrospiro[cyclopropane-1,3’-indoline] is used as a building block for the synthesis of more complex spirocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology: In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its rigid structure and functional groups make it a valuable tool for probing enzyme active sites and protein-ligand interactions .
Medicine: In medicinal chemistry, 5’-Nitrospiro[cyclopropane-1,3’-indoline] and its derivatives are investigated for their potential as therapeutic agents. The nitro group can be reduced in vivo to form active metabolites that interact with biological targets, making it a promising scaffold for drug development .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as photochromic materials and molecular switches. Its ability to undergo reversible structural changes under external stimuli makes it suitable for applications in smart materials and nanotechnology .
Mechanism of Action
The mechanism of action of 5’-Nitrospiro[cyclopropane-1,3’-indoline] involves its interaction with molecular targets through its nitro and spirocyclic moieties. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, such as proteins and nucleic acids. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, enhancing its selectivity and potency .
Comparison with Similar Compounds
Spiropyrans: These compounds also feature a spirocyclic structure and are known for their photochromic properties.
Spirooxindoles: These compounds have a similar spirocyclic core but differ in the functional groups attached to the indoline ring.
Uniqueness: 5’-Nitrospiro[cyclopropane-1,3’-indoline] is unique due to the presence of the nitro group at the 5’ position, which imparts distinct chemical reactivity and biological activity. The combination of the cyclopropane ring and the nitro group makes it a versatile scaffold for various applications in chemistry, biology, and materials science .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-nitrospiro[1,2-dihydroindole-3,1'-cyclopropane] |
InChI |
InChI=1S/C10H10N2O2/c13-12(14)7-1-2-9-8(5-7)10(3-4-10)6-11-9/h1-2,5,11H,3-4,6H2 |
InChI Key |
SSSKYXBTGYKUOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


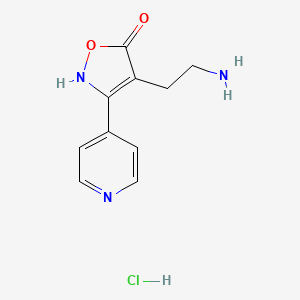
![Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B12853796.png)
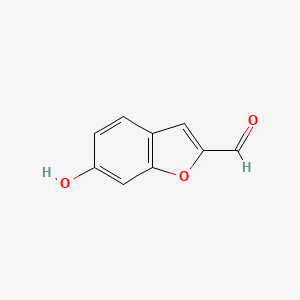
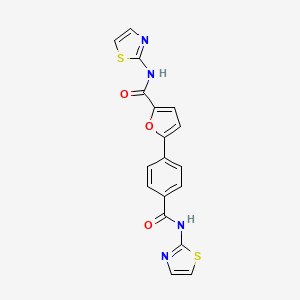
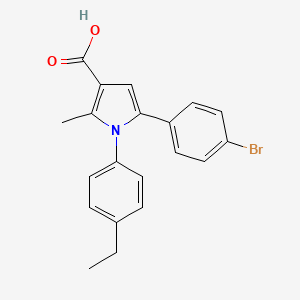

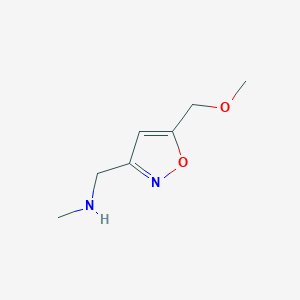
![[(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12853838.png)
![[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate](/img/structure/B12853839.png)

![Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12853853.png)
